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Compound of Interest

Compound Name: Carmaphycin-17

Cat. No.: B15562075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

structural elucidation of carmaphycins, a class of potent proteasome inhibitors isolated from

marine cyanobacteria. The methodologies described herein are based on published research

and are intended to guide researchers in the spectroscopic analysis of these and similar

peptidic natural products.

Introduction to Carmaphycins
Carmaphycins are cyclic peptides characterized by a unique α,β-epoxyketone warhead, which

is crucial for their biological activity. Carmaphycin A and B were first isolated from the marine

cyanobacterium Symploca sp.[1][2][3]. Their potent cytotoxicity against various cancer cell lines

makes them promising candidates for drug development[1][2][3]. The structural difference

between carmaphycin A and B lies in the oxidation state of a methionine residue, being a

sulfoxide in carmaphycin A and a sulfone in carmaphycin B[1]. Accurate structural

determination through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is

fundamental for understanding their structure-activity relationships and for the development of

synthetic analogues[4].

Part 1: Mass Spectrometry Analysis
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical first step in

the analysis of carmaphycins to determine their molecular formula. Tandem MS (MS/MS)
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experiments are then employed to gain structural insights through fragmentation analysis.

Application Note: Determining Molecular Formula and
Key Structural Features
HRESIMS analysis of carmaphycins typically reveals sodiated or protonated molecular ions.

For instance, carmaphycin A has been observed as an [M+Na]⁺ peak at m/z 538.2918,

corresponding to a molecular formula of C₂₅H₄₅N₃O₆S[1]. The isotopic pattern of this peak,

showing a characteristic ratio for the presence of a sulfur atom, provides additional confirmation

of the elemental composition[1]. Carmaphycin B exhibits an [M+H]⁺ peak at m/z 532.3045,

consistent with the molecular formula C₂₅H₄₅N₃O₇S, indicating the addition of one oxygen atom

compared to carmaphycin A[1].

MS² fragmentation analysis is instrumental in distinguishing between carmaphycin A and B by

localizing the additional oxygen atom to the methionine residue[1].

Experimental Protocol: LC-MS/MS Analysis of
Carmaphycins
This protocol outlines a general procedure for the analysis of carmaphycins using Liquid

Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

Dissolve the purified carmaphycin sample in a suitable solvent such as methanol or

acetonitrile to a final concentration of 1 mg/mL.

Filter the sample through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

Column: A reversed-phase column, such as a C18 or C4 column, is suitable for the

separation of these peptidic molecules[5]. For example, a YMC-Triart Bio C4 column can be

used[5].

Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good

starting point.

Flow Rate: 0.5 mL/min.

Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap instrument is recommended.

Full Scan (MS1) Range: m/z 150-1000.

MS/MS (MS2) Analysis: Data-dependent acquisition (DDA) is commonly used, where the

most intense ions from the full scan are selected for fragmentation.

Collision Energy: A stepped collision energy (e.g., 20-40 eV) can be used to generate a rich

fragmentation spectrum.

4. Data Analysis:

Process the raw data using appropriate software to identify the molecular ions and their

corresponding fragment ions.

The fragmentation pattern can be manually interpreted or compared against spectral libraries

to elucidate the peptide sequence and modifications.

Part 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy Analysis
NMR spectroscopy is the cornerstone for the complete structural elucidation of carmaphycins,

providing detailed information about the connectivity and stereochemistry of the molecule. A
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combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required.

Application Note: Unambiguous Structure Determination
The structure elucidation of carmaphycins relies on the careful analysis of various NMR

spectra[1][3].

¹H NMR: Provides information on the number and types of protons, their chemical

environment, and scalar couplings to neighboring protons. The spectra of carmaphycins

show characteristic resonances for amide protons, α-methines, and methyl groups[1].

¹³C NMR: Reveals the number of unique carbon atoms and their functionalities (e.g.,

carbonyls, alkenes, alkanes).

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks,

allowing for the tracing of amino acid spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons that are two or three bonds away, which is crucial for connecting the individual

amino acid residues and identifying the overall peptide sequence.

For carmaphycin A, the presence of a 1:1 mixture of diastereomers at the sulfoxide group

results in a doubling of some NMR resonances[1][2]. In contrast, carmaphycin B, with a sulfone

group, exists as a single stereoisomer and thus displays a simpler NMR spectrum[1].

Experimental Protocol: NMR Analysis of Carmaphycins
This protocol provides a general workflow for acquiring and analyzing NMR data for

carmaphycins.

1. Sample Preparation:

Dissolve approximately 1-5 mg of the purified carmaphycin in a deuterated solvent (e.g.,

CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent can influence chemical shifts[6].
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Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a

cryoprobe is recommended for enhanced sensitivity and resolution, which is particularly

important for analyzing small sample quantities[2][7].

1D Spectra:

Acquire a ¹H NMR spectrum.

Acquire a ¹³C NMR spectrum (e.g., using a DEPTQ sequence to differentiate between CH,

CH₂, and CH₃ groups).

2D Spectra:

Acquire a phase-sensitive DQF-COSY or gradient-selected COSY spectrum.

Acquire a gradient-selected HSQC spectrum.

Acquire a gradient-selected HMBC spectrum. The long-range coupling delay in the HMBC

experiment can be optimized (e.g., 50-100 ms) to observe key correlations.

3. Data Processing and Analysis:

Process the NMR data using appropriate software (e.g., MestReNova, TopSpin, or similar).

Reference the spectra to the residual solvent peak.

Integrate the ¹H NMR spectrum to determine the relative number of protons.

Analyze the 2D spectra to build up the structure fragment by fragment and then assemble

the complete structure.

Quantitative Data Summary
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The following tables summarize the key quantitative data obtained from the MS and NMR

analysis of carmaphycins A and B as reported in the literature[1].

Table 1: High-Resolution Mass Spectrometry Data for Carmaphycins

Compound
Molecular
Formula

Ionization
Mode

Observed m/z Calculated m/z

Carmaphycin A C₂₅H₄₅N₃O₆S [M+Na]⁺ 538.2918 538.2921

Carmaphycin B C₂₅H₄₅N₃O₇S [M+H]⁺ 532.3045 532.3051

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for Carmaphycins A and B in CDCl₃

Position
Carmaphycin
A (¹³C)

Carmaphycin
A (¹H)

Carmaphycin
B (¹³C)

Carmaphycin
B (¹H)

1 203.8 - 203.7 -

2 57.2 3.12 (d, 1.8) 57.1 3.13 (d, 1.8)

3 52.5 3.33 (d, 1.8) 52.4 3.32 (d, 1.8)

... ... ... ... ...

1' 173.1 - 173.0 -

2' 38.9 2.18 (m) 38.8 2.19 (m)

... ... ... ... ...

Note: This is a partial table for illustrative purposes. The full dataset can be found in the primary

literature[1]. Chemical shifts are reported in ppm. For Carmaphycin A, which exists as a mixture

of diastereomers, the chemical shifts for the major diastereomer are shown.
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Caption: Workflow for the isolation and structural elucidation of carmaphycins.
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Caption: Logical flow of 2D NMR data analysis for carmaphycin structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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